1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol 1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol
Brand Name: Vulcanchem
CAS No.: 1345879-87-9
VCID: VC3011317
InChI: InChI=1S/C10H11Cl2NO/c11-5-10(14)7-13-6-8-1-3-9(12)4-2-8/h1-4,6,10,14H,5,7H2
SMILES: C1=CC(=CC=C1C=NCC(CCl)O)Cl
Molecular Formula: C10H11Cl2NO
Molecular Weight: 232.1 g/mol

1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol

CAS No.: 1345879-87-9

Cat. No.: VC3011317

Molecular Formula: C10H11Cl2NO

Molecular Weight: 232.1 g/mol

* For research use only. Not for human or veterinary use.

1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol - 1345879-87-9

Specification

CAS No. 1345879-87-9
Molecular Formula C10H11Cl2NO
Molecular Weight 232.1 g/mol
IUPAC Name 1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol
Standard InChI InChI=1S/C10H11Cl2NO/c11-5-10(14)7-13-6-8-1-3-9(12)4-2-8/h1-4,6,10,14H,5,7H2
Standard InChI Key LFVZLCKHDSVJFP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C=NCC(CCl)O)Cl
Canonical SMILES C1=CC(=CC=C1C=NCC(CCl)O)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Identity

1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol is an organic compound classified as a propan-2-ol derivative. It features a chlorine atom and a methylideneamino group attached to a phenyl ring, creating a complex molecular arrangement with multiple functional sites. The compound is characterized by its unique structural features that contribute to its chemical behavior in various reactions and applications.

Chemical Identification Parameters

The compound's chemical identity is defined by several standardized parameters that allow for precise identification and differentiation from similar compounds. These identifiers are essential for researchers and chemical suppliers to ensure consistency and accuracy in chemical inventories and research.

Table 1: Chemical Identification Parameters

ParameterValueSource
CAS Number1345879-87-9
Molecular FormulaC₁₀H₁₁Cl₂NO
Molecular Weight232.1 g/mol
IUPAC Name1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol
Standard InChIInChI=1S/C10H11Cl2NO/c11-5-10(14)7-13-6-8-1-3-9(12)4-2-8/h1-4,6,10,14H,5,7H2

The compound possesses a distinct molecular structure featuring a chlorophenyl group connected to a propan-2-ol backbone through a methylideneamino linkage. This structure confers specific chemical and biological properties that make it valuable for various applications in research and industry.

Stereochemistry and Isomeric Forms

Stereoisomers

1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol exhibits stereoisomerism due to the presence of a chiral center at the C-2 position. This results in two distinct stereoisomers with different three-dimensional arrangements of atoms, each potentially offering unique chemical and biological properties.

Table 2: Known Stereoisomers of the Compound

StereoisomerCAS NumberSpecific RotationApplications
(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol1450915-93-1Not reportedPotential pharmaceutical intermediate (Rivaroxaban Impurity 64)
(S)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-olNot specifically reportedNot reportedGeneral research applications

Stereochemical Significance

The stereochemistry of this compound is particularly significant in pharmaceutical applications, where the spatial arrangement of atoms can dramatically affect biological activity and interactions with target molecules. The (R)-isomer has been specifically identified as a potential impurity in the synthesis of rivaroxaban, an anticoagulant medication, highlighting the importance of stereochemical control in pharmaceutical manufacturing processes .

Synthesis Methods

Synthetic Routes

The synthesis of 1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol involves several strategic steps, requiring careful control of reaction conditions to optimize yield and stereoselectivity.

General Synthesis Approach

The synthesis typically involves the formation of the chlorobenzylidene derivative followed by carefully controlled amination reactions. These processes may require specific catalysts and protective groups depending on the selected synthetic pathway.

Stereoselective Synthesis

For the (R)-stereoisomer specifically, the synthesis can proceed from (R)-(-)-Epichlorohydrin and 4-Chlorobenzaldehyde as starting materials . This approach leverages the existing stereocenter in the epichlorohydrin to direct the stereochemistry of the final product.

Reaction Conditions

The synthesis of this compound typically requires controlled temperature conditions and specific solvents to optimize yields and minimize side product formation. The process may involve multiple steps, each requiring careful monitoring to ensure reaction completion and product purity.

Chemical Reactivity

Functional Group Analysis

The compound contains several reactive functional groups that determine its chemical behavior:

  • A secondary alcohol group (propan-2-ol) capable of oxidation, esterification, and dehydration reactions

  • A chloromethyl group that can undergo nucleophilic substitution reactions

  • An imine linkage (methylideneamino group) susceptible to hydrolysis and reduction

  • A chlorophenyl moiety that can participate in various aromatic substitution reactions

These functional groups provide multiple reaction sites, making the compound versatile in organic synthesis applications.

Stability Considerations

The stability of 1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol under various conditions is an important consideration for its handling, storage, and application. The imine group may be susceptible to hydrolysis in acidic conditions, while the alcohol group can participate in oxidation reactions. These potential degradation pathways necessitate appropriate storage conditions to maintain compound integrity.

Applications in Scientific Research

Pharmaceutical Relevance

The compound's structural features make it potentially valuable in pharmaceutical research. The (R)-isomer has been specifically identified as relevant to the synthesis pathway of rivaroxaban, being categorized as "Rivaroxaban Impurity 64" . This indicates its importance in quality control processes for pharmaceutical manufacturing.

Organic Synthesis Applications

As an intermediate compound with multiple functional groups, 1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol presents opportunities for further synthetic transformations. The presence of both nucleophilic and electrophilic sites within the molecule makes it valuable for the construction of more complex chemical structures.

Future Research Directions

Structure-Activity Relationship Studies

Further investigation into the relationship between the compound's structure and its biological or chemical activities would provide valuable insights for potential applications. This includes exploring how modifications to specific functional groups might alter its properties and utility in various contexts.

Expanded Synthetic Applications

The compound's multiple functional groups present opportunities for developing new synthetic methodologies. Research into selective functionalization of specific sites could lead to the development of novel synthetic routes for more complex molecules.

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